An In-depth Technical Guide to the Physicochemical Properties of Indole-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-2-carboxylic acid is a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. Its utility as a scaffold for synthesizing novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of indole-2-carboxylic acid, including its molecular structure, solubility, acidity, and lipophilicity. Detailed experimental protocols for the determination of these key parameters are presented to facilitate reproducible research. Furthermore, this guide elucidates the molecular mechanisms of action of indole-2-carboxylic acid as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of HIV-1 integrase, supported by pathway diagrams. All quantitative data is summarized in a clear tabular format for ease of reference and comparison.
Core Physicochemical Properties
A summary of the key physicochemical properties of Indole-2-carboxylic acid is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.
| Property | Value | Source(s) |
| IUPAC Name | 1H-indole-2-carboxylic acid | [1] |
| CAS Number | 1477-50-5 | [1][2] |
| Molecular Formula | C₉H₇NO₂ | [2][3][4] |
| Molecular Weight | 161.16 g/mol | [1][2][3] |
| Appearance | Off-white to yellow to brown crystalline powder | [4] |
| Melting Point | 202-206 °C | [2][4][5] |
| Boiling Point | 419.6 °C at 760 mmHg (estimated) | [5][6] |
| pKa | 3.6 - 4.44 | [4][7] |
| LogP | 1.79 - 2.31 | [1][8] |
| Solubility | Sparingly soluble in water. Soluble in ethanol, dimethyl sulfoxide (DMSO), and methanol. | [4][9] |
| Spectral Data | IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data are available. | [6][10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of indole-2-carboxylic acid are provided below. These protocols are designed to be followed by trained researchers in a laboratory setting.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For indole-2-carboxylic acid, the pKa of the carboxylic acid group is a critical parameter influencing its ionization state at physiological pH.
Principle: A solution of indole-2-carboxylic acid is titrated with a standardized solution of a strong base (e.g., sodium hydroxide). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Materials:
-
Indole-2-carboxylic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Methanol or Ethanol (as co-solvent if needed for solubility)
-
Calibrated pH meter with a glass electrode
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Magnetic stirrer and stir bar
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Burette (50 mL)
-
Beakers (100 mL)
Procedure:
-
Accurately weigh approximately 16.1 mg of indole-2-carboxylic acid (to prepare a ~1 mM solution in 100 mL).
-
Dissolve the weighed compound in 50 mL of deionized water. If solubility is an issue, a minimal amount of a co-solvent like methanol or ethanol can be added, and the final volume adjusted to 100 mL with deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Record the initial pH of the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a sharp increase, indicating the equivalence point, and then continue for several more additions.
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
Determination of LogP by Shake-Flask Method
The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Principle: A known amount of indole-2-carboxylic acid is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentrations.
Materials:
-
Indole-2-carboxylic acid
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels or screw-cap vials
-
Mechanical shaker or vortex mixer
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifuge (optional)
Procedure:
-
Prepare a stock solution of indole-2-carboxylic acid in either water or n-octanol at a known concentration.
-
In a separatory funnel or vial, add equal volumes of water-saturated n-octanol and n-octanol-saturated water (e.g., 10 mL of each).
-
Add a small, accurately measured volume of the indole-2-carboxylic acid stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method used for quantification.
-
Securely cap the funnel/vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of indole-2-carboxylic acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP is then calculated as: LogP = log₁₀(P)
Determination of Aqueous Solubility
Solubility is a fundamental property that affects the absorption and bioavailability of a drug candidate.
Principle: An excess amount of indole-2-carboxylic acid is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Materials:
-
Indole-2-carboxylic acid
-
Deionized water
-
Screw-cap vials
-
Thermostatic shaker or incubator
-
Filter (e.g., 0.45 µm syringe filter)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of solid indole-2-carboxylic acid to a screw-cap vial containing a known volume of deionized water (e.g., 10 mL). "Excess" means that undissolved solid should be visible after equilibration.
-
Securely cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
-
After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of deionized water to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of indole-2-carboxylic acid in the diluted solution using a calibrated UV-Vis spectrophotometer or HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Biological Activity and Signaling Pathways
Indole-2-carboxylic acid exhibits notable biological activities, primarily as a competitive antagonist at the glycine co-agonist site of the NMDA receptor and as an inhibitor of HIV-1 integrase.
NMDA Receptor Antagonism
Indole-2-carboxylic acid acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, it prevents the co-agonist glycine from binding, which is a necessary step for the activation of the NMDA receptor ion channel by the primary agonist, glutamate. This inhibitory action blocks the influx of Ca²⁺ ions into the neuron, thereby modulating excitatory neurotransmission. This mechanism is of interest for the development of neuroprotective agents.
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid and its derivatives have been identified as inhibitors of HIV-1 integrase, a key enzyme in the retroviral life cycle. The mechanism of inhibition involves the chelation of essential divalent metal ions (Mg²⁺) in the active site of the integrase enzyme.[2][4][11] This action prevents the enzyme from catalyzing the strand transfer reaction, which is the integration of the viral DNA into the host cell's genome. By blocking this step, indole-2-carboxylic acid effectively halts the replication of the virus.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of indole-2-carboxylic acid, offering valuable data and methodologies for researchers in the fields of chemistry and pharmacology. The elucidation of its mechanisms of action as an NMDA receptor antagonist and an HIV-1 integrase inhibitor highlights its potential as a lead compound in drug discovery. The provided experimental protocols serve as a practical resource for the consistent and accurate characterization of this important molecule. Further research into the structure-activity relationships of indole-2-carboxylic acid derivatives will undoubtedly pave the way for the development of novel therapeutic agents.
References
- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. studylib.net [studylib.net]
- 9. Indole-2-carboxylates, novel antagonists of the N-methyl-D-aspartate (NMDA)-associated glycine recognition sites: in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
